

Oleonuezhenide CAS number and molecular weight

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Compound of Interest

Compound Name: *Oleonuezhenide*

Cat. No.: *B240288*

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An In-depth Technical Guide to Oleonuezhenide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Parameter	Value	Source
CAS Number	112693-21-7	PubChem[1], ChemFaces[2]
Molecular Formula	C48H64O27	MedchemExpress[3], PubChem[1]
Molecular Weight	1073.01 g/mol	MedchemExpress[3], PubChem[1]

Abstract

Oleonuezhenide is a naturally occurring iridoid glycoside isolated from Fructus Ligustri Lucidi, the fruit of Ligustrum lucidum. It has garnered significant interest in the scientific community for its pronounced biological activities, particularly its neuroprotective effects and its role in promoting bone formation. This technical guide provides a comprehensive overview of **Oleonuezhenide**, including its physicochemical properties, its mechanisms of action in key signaling pathways, detailed experimental protocols for its study, and quantitative data from relevant research. This document is intended to serve as a foundational resource for

researchers and professionals in drug development exploring the therapeutic potential of **Oleonuezhenide**.

Biological Activities and Mechanism of Action

Oleonuezhenide has demonstrated significant therapeutic potential in two primary areas: osteoblastogenesis and neuroprotection.

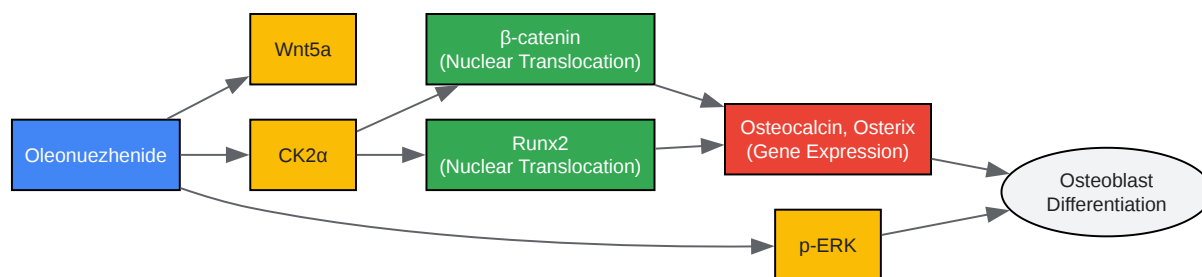
Role in Osteoblastogenesis

Oleonuezhenide, particularly in combination with wedelolactone, has been shown to enhance osteoblast differentiation and bone mineralization. This synergistic effect suggests a promising therapeutic strategy for osteoporosis.

The underlying mechanism involves the modulation of key signaling pathways that govern bone formation. **Oleonuezhenide** elevates the expression of casein kinase 2-alpha (CK2 α) and Wnt5a. This leads to the nuclear translocation of β -catenin and Runt-related transcription factor 2 (Runx2), both of which are critical for the expression of osteoblast-specific genes. Furthermore, **Oleonuezhenide** has been observed to reverse the wedelolactone-induced reduction in extracellular signal-regulated kinase (ERK) phosphorylation, a pathway also implicated in osteoblast proliferation and differentiation.

In vivo studies using ovariectomized mice have confirmed that the combined administration of **oleonuezhenide** and wedelolactone can prevent bone loss by enhancing osteoblastic activity.

The proposed signaling pathway for **Oleonuezhenide**'s role in osteoblastogenesis is depicted below. **Oleonuezhenide** enhances the expression of Wnt5a and CK2 α . CK2 α promotes the nuclear translocation of β -catenin and Runx2, which in turn upregulate the expression of osteogenic marker genes like Osteocalcin and Osterix. Concurrently, **Oleonuezhenide** also promotes the phosphorylation of ERK, further contributing to osteoblast differentiation.



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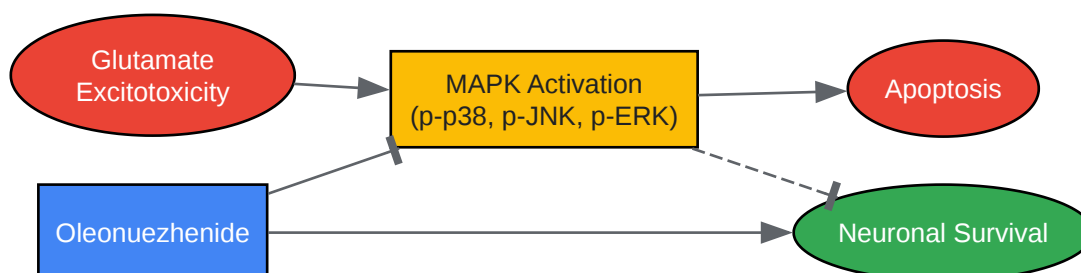
Oleonuezhenide's signaling pathway in osteoblastogenesis.

Neuroprotective Effects

Oleonuezhenide has also been identified as a neuroprotective agent, particularly against glutamate-induced oxidative stress in neuronal cells. Glutamate excitotoxicity is a known contributor to neuronal cell death in various neurodegenerative conditions.

The neuroprotective mechanism of **Oleonuezhenide** is associated with the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. In models of glutamate-induced neuronal injury in HT22 cells, **Oleonuezhenide** has been shown to reduce the phosphorylation of key MAPK members, including ERK, p38, and JNK. By suppressing these stress-activated pathways, **Oleonuezhenide** helps to mitigate apoptosis and enhance neuronal cell survival.

The following diagram illustrates the proposed neuroprotective mechanism of **Oleonuezhenide**. Glutamate-induced excitotoxicity leads to the activation of MAPK signaling pathways (p38, JNK, and ERK), which in turn promotes apoptosis. **Oleonuezhenide** acts as an inhibitor of this cascade, thereby reducing apoptosis and promoting neuronal survival.



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Oleonuezhenide's neuroprotective signaling pathway.

Experimental Protocols

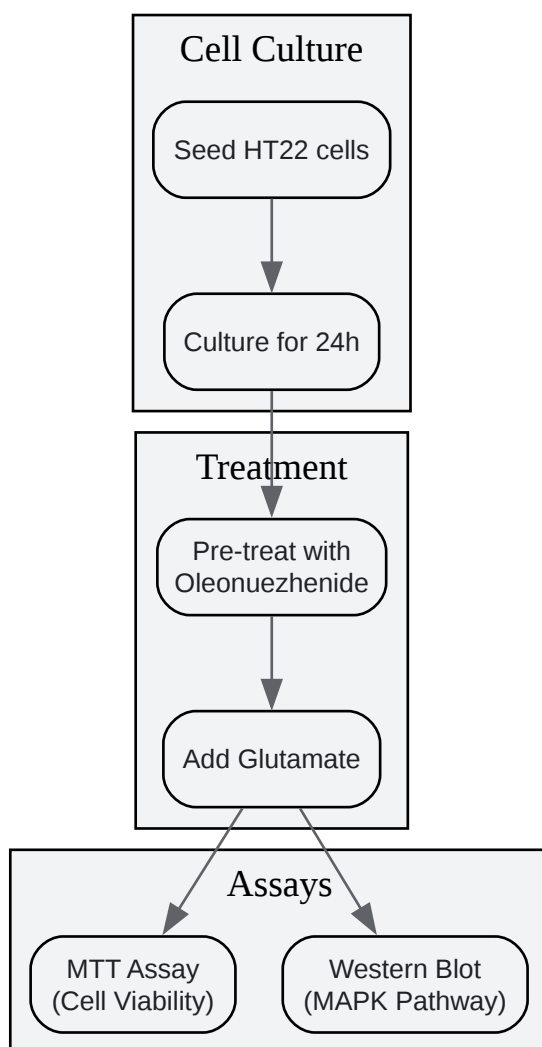
This section provides an overview of common experimental methodologies used to investigate the biological activities of **Oleonuezhenide**.

In Vitro Osteoblastogenesis Assays

- **Cell Culture:** Mouse bone marrow mesenchymal stem cells (BMSCs) are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
- **MTT Assay for Cell Proliferation:** To assess cell viability and proliferation, BMSCs are seeded in 96-well plates and treated with various concentrations of **Oleonuezhenide** and/or wedelolactone. After a specified incubation period, MTT reagent is added, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is then measured to determine cell viability.
- **Alkaline Phosphatase (ALP) Activity Assay:** ALP is an early marker of osteoblast differentiation. BMSCs are treated with the compounds of interest. After incubation, the cells are lysed, and the ALP activity in the lysate is measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate.
- **Alizarin Red S (ARS) Staining for Mineralization:** To visualize calcium deposits, a late marker of osteoblast differentiation, cells are fixed and stained with Alizarin Red S solution. The stained calcium nodules can be quantified by extracting the dye and measuring its absorbance.
- **Quantitative Real-Time PCR (qPCR):** To measure the expression of osteoblastogenesis-related genes (e.g., Runx2, Osteocalcin, Osterix), RNA is extracted from treated cells, reverse-transcribed to cDNA, and then subjected to qPCR using specific primers for the target genes.
- **Western Blot Analysis:** To determine the protein levels and phosphorylation status of key signaling molecules (e.g., CK2 α , β -catenin, Runx2, p-ERK, total ERK), cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

In Vitro Neuroprotection Assays

- **Cell Culture:** Mouse hippocampal neuronal cells (HT22) are a common model for studying glutamate-induced oxidative stress. They are typically cultured in DMEM with fetal bovine serum.
- **Glutamate-Induced Cytotoxicity Assay:** HT22 cells are pre-treated with **Oleonuezhenide** for a specified time before being exposed to a high concentration of glutamate to induce cell death. Cell viability is then assessed using the MTT assay.
- **Western Blot Analysis for MAPK Pathway:** To investigate the effect of **Oleonuezhenide** on the MAPK pathway, HT22 cells are treated with **Oleonuezhenide** and/or glutamate. Cell lysates are then analyzed by Western blotting using antibodies specific for the phosphorylated and total forms of ERK, p38, and JNK.



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Workflow for in vitro neuroprotection studies of **Oleonuezhenide**.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on **Oleonuezhenide**.

Table 1: Effect of **Oleonuezhenide** and **Wedelolactone** on Osteoblast Marker Gene Expression

Treatment	Runx2 mRNA Expression (Fold Change)	Osteocalcin mRNA Expression (Fold Change)	Osterix mRNA Expression (Fold Change)
Control	1.00	1.00	1.00
Wedelolactone (30 μ M)	~1.5	~1.8	~1.6
Oleonuezhenide (9 μ M)	~1.2	~1.3	~1.2
Wedelolactone (30 μ M) + Oleonuezhenide (9 μ M)	~2.5	~2.8	~2.4

Data are representative estimates based on published findings and may vary between experiments.

Table 2: Effect of Oleonuezhenide on Glutamate-Induced Cytotoxicity in HT22 Cells

Treatment	Cell Viability (%)
Control	100
Glutamate (5 mM)	~50
Oleonuezhenide (10 μ M) + Glutamate (5 mM)	~75
Oleonuezhenide (20 μ M) + Glutamate (5 mM)	~90

Data are representative estimates based on published findings and may vary between experiments.

Conclusion and Future Directions

Oleonuezhenide is a promising natural compound with significant therapeutic potential, particularly in the fields of bone regeneration and neuroprotection. Its ability to modulate key

signaling pathways such as the Wnt/ β -catenin and MAPK pathways underscores its potential as a multi-target therapeutic agent.

Future research should focus on:

- Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of **Oleonuezhenide** in vivo.
- In-depth Mechanistic Studies: To further elucidate the intricate molecular interactions and downstream targets of **Oleonuezhenide** in its signaling pathways.
- Preclinical and Clinical Trials: To evaluate the safety and efficacy of **Oleonuezhenide** in animal models and eventually in human subjects for the treatment of osteoporosis and neurodegenerative diseases.
- Structural Optimization: To synthesize derivatives of **Oleonuezhenide** with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of **Oleonuezhenide**'s therapeutic applications.

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